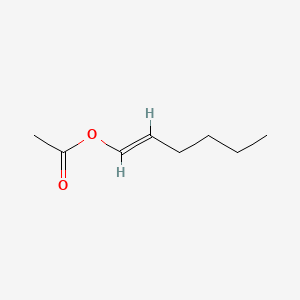

Hex-1-enyl acetate

Description

Contextualizing Hex-1-enyl Acetate (B1210297) within Green Leaf Volatile Chemistry

Green leaf volatiles (GLVs) are a class of C6 unsaturated oxygenated hydrocarbons, including aldehydes and acetylated aldehydes, released by plants in response to biotic or abiotic stress, such as tissue damage. acs.orgmdpi.com These compounds are products of the lipid oxidation of fatty acids through the oxylipin pathway. mdpi.com GLVs, known for their characteristic "cut grass" scent, are crucial for plant defense and communication. mdpi.com

(Z)-3-Hexenyl acetate, an isomer of hexenyl acetate, is a prominent GLV emitted by nearly all plants upon wounding. mdpi.comresearchgate.net It plays a vital role in stimulating plant defenses, attracting herbivores and their natural enemies, and facilitating plant-to-plant communication and defense priming. mdpi.comusp.br For instance, research has shown that (Z)-3-hexenyl acetate can induce the secretion of extrafloral nectar in Lima bean plants, a defense mechanism to attract predatory insects. usp.br The release of these volatiles can be rapid, occurring almost instantly after damage, providing a swift response to threats. researchgate.net

The biosynthesis of GLVs involves several enzymatic steps. Linolenic and linoleic acids are converted by 13-lipoxygenase (13-LOX) and then hydroperoxide lyase (HPL) to form (Z)-3-hexenal and hexanal. researchgate.net (Z)-3-hexenal can then be isomerized to (E)-2-hexenal. researchgate.net These aldehydes can be further reduced to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol, which are then converted to (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate by alcohol acyltransferases (AAT). researchgate.net

Academic Significance and Interdisciplinary Research Relevance of Hex-1-enyl Acetate

The study of hexenyl acetate and its isomers extends across multiple scientific disciplines, highlighting its broad academic significance.

Entomology and Chemical Ecology: In the field of entomology, isomers of hexenyl acetate are recognized for their role as insect pheromones and kairomones. For example, a blend of (Z)-3-hexenyl acetate and (E)-2-hexenol acts as a female sex pheromone for the tea mosquito, Helopeltis theivora, a major pest of tea. nih.gov This discovery has potential applications in developing control and management programs for this pest. nih.gov Furthermore, (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate have been found to elicit strong electroantennographic responses in the notorious crop pest Holotrichia parallela, with (E)-2-hexenyl acetate showing a synergistic effect when combined with the sex pheromone. ebi.ac.uk

Plant Science: Research in plant science focuses on the role of hexenyl acetate isomers in plant defense signaling. (Z)-3-Hexenyl acetate is known to be involved in triggering plant defense responses, often via the jasmonic acid pathway. mdpi.comresearchgate.net Studies have demonstrated that exposure to (Z)-3-hexenyl acetate can induce defense genes in plants like Arabidopsis and Lima beans. usp.br This signaling can even occur between neighboring plants, where volatile cues from a damaged plant can prime the defenses of an undamaged neighbor. usp.br

Atmospheric Chemistry: GLVs, including hexenyl acetates, can partition into tropospheric waters and undergo oxidation, contributing to the formation of secondary organic aerosols (SOA). acs.org Understanding the reaction kinetics of these compounds with atmospheric radicals like sulfate, hydroxyl, and nitrate (B79036) is crucial for modeling air quality and climate. acs.org

Food and Fragrance Chemistry: The distinct fruity and floral odors of hexenyl acetate isomers make them valuable components in the flavor and fragrance industry. ontosight.ai For instance, (E)-2-hexenyl acetate is used as a flavoring agent in food products. nih.gov

Isomeric Considerations and Nomenclature in this compound Research

The term "this compound" can be ambiguous without specifying the stereochemistry of the double bond (cis/trans or Z/E) and its precise location. The position and configuration of the double bond dramatically influence the compound's chemical properties and biological activity. vulcanchem.com

Differentiation of (Z)-3-Hexenyl Acetate and (E)-2-Hexenyl Acetate in Academic Literature

Two of the most extensively studied isomers are (Z)-3-Hexenyl Acetate and (E)-2-Hexenyl Acetate. Their distinct structures lead to different biological functions.

(Z)-3-Hexenyl Acetate , often referred to as cis-3-Hexenyl Acetate, is a primary component of the "green odor" of freshly cut grass and is a key signaling molecule in plant defense. mdpi.comnist.gov It is produced by a wide variety of plants upon tissue damage and is involved in both direct and indirect defense mechanisms. mdpi.comusp.br

(E)-2-Hexenyl Acetate , or trans-2-Hexenyl Acetate, also contributes to the aroma of many plants and fruits. nih.gov While it is also a GLV, its role in plant signaling and insect communication can differ from that of its (Z)-3- isomer. For instance, in some insect species, (E)-2-hexenyl acetate has a stronger synergistic effect with sex pheromones than (Z)-3-hexenyl acetate. ebi.ac.uk In other cases, the ratio of (Z)-3 to (E)-2 isomers can provide specific information to insects about the state of a host plant. ebi.ac.uk

The precise identification and quantification of these isomers are critical in research. This is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govpubcompare.ai

Below is a table summarizing the key properties of these two important isomers.

| Property | (Z)-3-Hexenyl Acetate | (E)-2-Hexenyl Acetate |

| Synonyms | cis-3-Hexenyl Acetate, (Z)-3-Hexen-1-ol acetate | trans-2-Hexenyl acetate, (E)-Hex-2-enyl acetate |

| CAS Number | 3681-71-8 | 2497-18-9 |

| Molecular Formula | C8H14O2 | C8H14O2 |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol |

| Primary Role in Plants | Defense signaling, "cut grass" aroma | Component of plant and fruit aroma, defense signaling |

| Role in Insect Interactions | Pheromone component, attractant/repellent | Pheromone synergist, attractant/repellent |

Structure

3D Structure

Properties

CAS No. |

32797-50-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

[(E)-hex-1-enyl] acetate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ |

InChI Key |

YDZCHDQXPLJVBG-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C=C/OC(=O)C |

Canonical SMILES |

CCCCC=COC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Biogenic Emission Profiles of Hex 1 Enyl Acetate

Distribution of Hex-1-enyl Acetate (B1210297) in Terrestrial Flora

Occurrence in Crop Species

Hex-1-enyl acetate has been identified as a volatile compound emitted from several economically important crop species, including wheat (Triticum aestivum), barley (Hordeum vulgare), and oats (Avena sativa). researchgate.netresearchgate.net Studies have shown that the emission of this compound, along with other GLVs, significantly increases in these cereal crops following mechanical injury or infestation by herbivores such as the cereal leaf beetle (Oulema spp.). researchgate.net This response is considered an indirect defense mechanism, as the released volatiles can attract natural enemies of the herbivores. researchgate.net For instance, research on barley has demonstrated that mechanical wounding leads to the release of a blend of volatiles dominated by GLVs, including this compound. researchgate.net

Table 1: Emission of this compound in Response to Stressors in Crop Species

| Crop Species | Stressor | Key Volatile Compounds Emitted (including) | Reference |

|---|---|---|---|

| Triticum aestivum (Wheat) | Herbivory (Oulema spp.), Fungal Infection (Fusarium spp.) | (Z)-3-hexenal, (E)-2-hexenal, (E)-2-hexenol, (Z)-3-hexenyl acetate, 1-hexenyl acetate, β-linalool, β-caryophyllene | researchgate.net |

| Hordeum vulgare (Barley) | Herbivory (Oulema spp.), Fungal Infection (Fusarium spp.), Mechanical Wounding | (Z)-3-hexenal, (E)-2-hexenal, (E)-2-hexenol, (Z)-3-hexenyl acetate, 1-hexenyl acetate, β-linalool, β-caryophyllene | researchgate.net |

Emission from Horticultural and Wild Plant Species

The emission of this compound is not limited to crop species. It is also a significant component of the volatile profile of various horticultural and wild plants. For example, two varieties of Tulbaghia violacea (society garlic), one with purple flowers and the other with white, have been found to emit (Z)-3-Hexenyl acetate. semanticscholar.org The white-flowered variety consistently emits this compound, while the purple-flowered variety produces it in smaller amounts. semanticscholar.org However, upon mechanical damage to the leaves, both varieties dramatically increase their emission of (Z)-3-Hexenyl acetate. semanticscholar.org

In the almond species, Prunus dulcis, (Z)-hex-3-enyl acetate is one of the volatile organic compounds (VOCs) emitted and has been shown to elicit electroantennographic signals from the navel orangeworm moth, a major pest of almonds. science.gov This suggests a role for this compound in plant-insect interactions.

Presence in Fruit and Vegetable Volatile Metabolomes

This compound contributes to the complex aroma profiles of many fruits and vegetables. In peaches, (Z)-hex-3-enyl acetate is one of the numerous volatile compounds identified in their aromatic fingerprint. acs.org The volatile profile of peaches, including the presence of this ester, changes during the ripening process. acs.org Similarly, in the context of olive oil, (Z)-3-hexenyl acetate is a component of the volatile profile that influences its sensory characteristics and commercial classification. uliege.be

Environmental Triggers for this compound Volatilization

The release of this compound from plants is often not a continuous process but is instead triggered by specific environmental cues, particularly those indicating stress or damage.

Induction by Mechanical Wounding and Tissue Damage

Mechanical damage is a primary trigger for the volatilization of this compound. uu.nlresearchgate.net This response is part of a broader release of green leaf volatiles (GLVs), which are rapidly synthesized and emitted from disrupted plant tissues. nih.gov For instance, in Arabidopsis, mechanical wounding leads to a transient and inducible emission of hexenyl acetate, which becomes the predominant compound in the volatile blend released from damaged leaves. researchgate.net Similarly, in Tulbaghia violacea, cutting the leaves results in a significant increase in the emission of (Z)-3-Hexenyl acetate, up to 50 times higher than in unwounded plants. semanticscholar.org This rapid release of volatiles can serve as a signal within the plant, potentially preparing other parts of the plant for an impending threat. nih.gov

Release in Response to Herbivory and Insect Infestation

In downy oak (Quercus pubescens), developing buds infested with freshly hatched caterpillars of both specialist and generalist moth species showed higher emissions of (Z)-hex-3-enyl acetate compared to uninfested buds. biorxiv.org This indicates that even in the early stages of development, plants can respond to herbivory by releasing this signaling molecule. biorxiv.org Furthermore, in grapevine (Vitis vinifera), the presence of aphids (Aphis illinoisensis) alters the volatile emissions, with hex-3-enyl acetate being detected in high concentrations in intact grapevines. techscience.com The release of such herbivore-induced plant volatiles (HIPVs) can play a crucial role in plant defense by attracting natural enemies of the herbivores, a phenomenon known as indirect defense. uu.nlresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-hexenal |

| (E)-2-hexenol |

| (Z)-3-hexenal |

| (Z)-3-hexenol |

| (Z)-3-hexenyl acetate |

| 1-hexenyl acetate |

| Acetophenone |

| α-copaene |

| α-farnesene |

| α-humulene |

| (E)-β-ocimene |

| β-caryophyllene |

| β-linalool |

| (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) |

| Linalool |

| Methyl salicylate |

| This compound |

| (Z)-3-Hexenyl-α-methylbutyrate |

| Benzyl alcohol |

| Nonanal |

| Decanal |

| Hex-3-enyl acetate |

Alterations in Emission Patterns During Pathogen Infection

The emission of Green Leaf Volatiles (GLVs), a group of C6 compounds including this compound, is a key component of plant defense systems. nih.gov This process is significantly influenced by attacks from pathogens, which can trigger notable changes in the volatile profiles emitted by plants. nih.govfrontiersin.org These alterations are not merely byproducts of tissue damage but are part of a complex, regulated defense response. nih.govfrontiersin.org The changes in this compound emission can function as signals in plant-to-plant communication and play a role in repelling or attracting insects. mdpi.com

The nature of the alteration in this compound emission is highly dependent on the specific plant and pathogen species involved in the interaction. Research has demonstrated that infection can lead to either an increase or a decrease in the emission of this compound. For instance, several studies have documented a significant increase in the emission of (Z)-3-hexenyl acetate and other GLVs from various cereal crops, such as maize, wheat, and barley, following infection by Fusarium species. nih.govresearchgate.net This response typically begins a few days after infection and can become more pronounced over time. nih.gov Similarly, tomato plants have been observed to differentially emit certain GLV esters, including hexenyl acetate, when mounting a successful defense against the bacterium Pseudomonas syringae. frontiersin.org

Conversely, some plant-pathogen interactions may result in no significant change or even a suppression of GLV emissions. The specific blend of volatiles emitted by a plant can differ significantly depending on whether the stress is from a pathogen, herbivory, or mechanical damage. pjoes.com

The table below provides a summary of research findings on the impact of various pathogens on the emission of hexenyl acetate and related compounds in different plant species.

| Plant Species | Pathogen | Effect on Hexenyl Acetate Emission |

| Maize (Zea mays) | Fusarium spp. | Increase in (Z)-3-hexenyl acetate emission. nih.gov |

| Wheat (Triticum aestivum) | Fusarium spp. | Increase in 1-hexenyl acetate and (Z)-3-hexenyl acetate emission. researchgate.netpjoes.com |

| Barley (Hordeum vulgare) | Fusarium spp. | Increase in 1-hexenyl acetate and (Z)-3-hexenyl acetate emission. researchgate.net |

| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | Differential emission of GLV esters, associated with resistance. frontiersin.org |

| Arabidopsis thaliana | Botrytis cinerea | Exposure to GLVs like (Z)-3-hexen-1-ol increases resistance to this fungus. scielo.br |

These pathogen-induced changes in volatile emissions are deeply rooted in the plant's biochemical defense pathways. nih.gov The production of this compound originates from the hydroperoxide lyase (HPL) branch of the oxylipin pathway, which is also responsible for synthesizing other defense-related molecules like jasmonic acid. nih.govplos.org Pathogen attack can trigger this pathway, leading to the rapid formation and release of GLVs. nih.govfrontiersin.org These emitted volatiles can then act as signals to prime defenses in undamaged parts of the same plant or in neighboring plants, preparing them for a potential attack. oup.comuu.nlmdpi.com Furthermore, compounds like hexenyl acetate are known to be key signals in attracting natural enemies of herbivores, serving as an indirect defense mechanism. plos.orgresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Hex 1 Enyl Acetate Formation

Origin within the Plant Oxylipin Pathway

Hex-1-enyl acetate (B1210297) is a downstream product of the oxylipin pathway, which is rapidly activated in response to tissue damage caused by herbivores or mechanical stress. mdpi.comresearchgate.net

The biosynthesis of C6 volatiles, including the precursors to hex-1-enyl acetate, begins with the action of lipoxygenase (LOX) enzymes. nih.govoup.com These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids, primarily linolenic and linoleic acids. oup.commdpi.com This oxygenation can occur at either the C9 or C13 position of the fatty acid, leading to the formation of 9-hydroperoxides or 13-hydroperoxides, respectively. oup.comnih.gov The 13-hydroperoxides of linoleic and linolenic acids are the specific precursors for the C6 volatiles that ultimately lead to this compound. nih.gov In maize, a specific 13-lipoxygenase, LOX10, is dedicated to producing the 13-hydroperoxide necessary for green leaf volatile synthesis. mdpi.com

Following the formation of 13-hydroperoxides, the enzyme hydroperoxide lyase (HPL) plays a crucial role. oup.comnih.gov HPL cleaves these hydroperoxides, yielding C6 aldehydes. oup.comnih.gov Specifically, the cleavage of 13-hydroperoxylinolenic acid by HPL produces (Z)-3-hexenal. nih.govmdpi.com This reaction is a key step in the formation of the "cut-grass" odor. nih.gov The production of these aldehydes can be substantial, with HPL activity in potato leaves capable of producing significant amounts of hexenal. nih.gov

Enzymatic Acetylation of Hexenols to this compound

The final step in the formation of this compound is the enzymatic conversion of the corresponding alcohol, (Z)-3-hexen-1-ol.

The acetylation of (Z)-3-hexen-1-ol is catalyzed by a class of enzymes known as acyltransferases. oup.com Specifically, members of the BAHD acyltransferase family are responsible for this reaction. nih.govumich.edu These enzymes are a large and diverse family in plants, involved in the synthesis of a wide range of secondary metabolites. bohrium.comoup.com They typically function as soluble proteins in the cytoplasm and utilize acyl-Coenzyme A (CoA) molecules as donors to acylate various acceptor molecules. biorxiv.org The BAHD family is named after the first four enzymes of this type discovered: BEAT (benzylalcohol acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). oup.com

The specific enzyme responsible for the production of (Z)-3-hexen-1-yl acetate is Acetyl CoA:(Z)-3-hexen-1-ol Acetyltransferase, commonly known as CHAT. nih.govwikipedia.org This enzyme has been characterized in several plant species, including Arabidopsis thaliana. nih.govumich.edu While CHAT can accept various medium-chain aliphatic and benzyl-derived alcohols as substrates, it exhibits the highest catalytic efficiency with (Z)-3-hexen-1-ol. nih.govumich.edu Detailed kinetic analysis has shown that while the enzyme can bind to other alcohols like 1-octanol, its catalytic rate is significantly higher for (Z)-3-hexen-1-ol, making it the preferred substrate. umich.edu

Table 1: Kinetic Parameters of Arabidopsis thaliana CHAT with Different Alcohol Substrates

| Substrate | K_m (μM) | k_cat (pkat/mg protein) | k_cat/K_m |

|---|---|---|---|

| (Z)-3-Hexen-1-ol | 160 ± 19 | 6.25 ± 0.23 | 39.06 |

| 1-Octanol | 174 ± 27 | 0.011 ± 0.001 | 0.06 |

Data sourced from D'Auria et al. (2007) umich.edu

The biosynthesis of this compound is under tight genetic control, often induced by external stimuli such as mechanical wounding or herbivore attack. nih.govumich.edu In Arabidopsis thaliana, the emission of (Z)-3-hexen-1-yl acetate peaks shortly after damage, around 5 minutes, and then declines. nih.gov However, the transcript levels of the CHAT gene increase more slowly, peaking between 3 and 6 hours after wounding. nih.gov This suggests a complex regulatory mechanism. Studies in tea plants (Camellia sinensis) have identified transcription factors, such as CsNAC30 and CsTCP11, that positively regulate the expression of the CHAT gene in response to herbivore feeding. researchgate.netnih.gov Silencing the CHAT gene in plants leads to a significant reduction in the emission of (Z)-3-hexen-1-yl acetate, confirming its central role in the in-planta production of this volatile compound. nih.gov

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds in biological systems. db-thueringen.deresearchgate.net By introducing molecules containing heavy isotopes (e.g., ¹³C or ²H) as precursors, researchers can follow the incorporation of these labeled atoms into the final products, thereby elucidating the biosynthetic route.

In the context of this compound and other green leaf volatiles, isotopic labeling studies have been instrumental in confirming the proposed biosynthetic pathway. For instance, experiments using ¹³C-labeled precursors have helped to verify the origins of the carbon skeleton of these C6 compounds from fatty acids.

A study on Arabidopsis utilized uniformly ¹³C-labeled (U-¹³C) n-hexanal and (Z)-3-hexenal to track their conversion. plos.org When intact plants were exposed to the vapors of these labeled aldehydes, the subsequent formation of labeled alcohols and acetates was observed, confirming the precursor-product relationship. plos.org Specifically, exposure to U-¹³C-(Z)-3-hexenal led to the emission of ¹³C-labeled (Z)-3-hexenol and ¹³C-labeled (Z)-3-hexenyl acetate. plos.org

These studies provide direct evidence for the enzymatic conversions occurring within the plant tissues, solidifying our understanding of how this compound is synthesized. The use of labeled isotopes allows for the unambiguous tracking of atoms from the initial fatty acid substrate through the intermediate aldehyde and alcohol stages, culminating in the final acetate ester.

Key Findings from Isotopic Labeling Studies

| Labeled Precursor | Organism/System | Key Finding | Reference |

| U-¹³C-(Z)-3-hexenal | Arabidopsis thaliana (intact plants) | Confirmed the conversion of (Z)-3-hexenal to (Z)-3-hexenol and subsequently to (Z)-3-hexenyl acetate. | plos.org |

| U-¹³C-n-hexanal | Arabidopsis thaliana (intact plants) | Demonstrated the conversion of n-hexanal to n-hexanol and n-hexyl acetate, a related C6 volatile. | plos.org |

| Deuterium-labeled fatty acids | Brown Algae | Established that C20 polyunsaturated fatty acids are the precursors to C11 hydrocarbons, a related class of oxylipins. | db-thueringen.de |

Ecological Roles and Inter Species Communication Mediated by Hex 1 Enyl Acetate

Role as a Constituent of Herbivore-Induced Plant Volatiles (HIPVs)

When plants are attacked by herbivores, they release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). embrapa.br (Z)-3-Hexenyl acetate (B1210297) is a prominent and rapidly emitted component of this blend. mdpi.comelifesciences.org The release of these C6-aldehydes and their acetylated forms is a result of the oxylipin pathway, which is activated by the oxidation of fatty acids following tissue damage. mdpi.com This rapid emission serves as an immediate chemical signal to the surrounding environment, indicating the presence of a threat. nih.gov

For instance, studies on various plants, including corn and soybeans, have shown a significant increase in the emission of (Z)-3-hexenyl acetate after insect damage. mdpi.com Similarly, Crotalaria nitens leaves, when attacked by Utetheisa ornatrix caterpillars, release a blend of HIPVs including cis-hex-3-enyl acetate. nih.gov The composition and quantity of the released volatiles can be specific to the plant and the herbivore species involved, creating a nuanced chemical language that mediates ecological interactions. mdpi.com

Modulation of Plant-Insect Interactions

The release of hex-1-enyl acetate as part of the HIPV blend profoundly influences the behavior of various insect species, creating a complex web of attraction and repulsion that shapes the local ecosystem.

One of the most critical ecological functions of (Z)-3-hexenyl acetate is the attraction of the natural enemies of the attacking herbivores, a phenomenon known as "indirect defense." mdpi.comembrapa.br Research has demonstrated that this compound is a key attractant for a variety of beneficial insects.

For example, the parasitoid wasp Trichogramma pretiosum is attracted to the (Z)-3-hexenyl acetate released by corn plants damaged by the larva of Elasmopalpus lignosellus. mdpi.com Similarly, the parasitoid wasp Aphidius colemani, a natural enemy of aphids, is drawn to the volatile blend emitted by aphid-attacked Arabidopsis, in which (Z)-3-hexenyl acetate is the predominant compound. mdpi.comscience.gov Predatory mites like Phytoseiulus persimilis are also attracted to plants infested with spider mites (Tetranychus urticae), which emit significant amounts of (Z)-3-hexenyl acetate. mdpi.com

Field studies have further substantiated these findings. Traps baited with synthetic (Z)-3-hexenyl acetate have been shown to attract a range of beneficial insects, including predatory bugs like Orius tristicolor and Deraeocoris brevis, as well as the ladybird beetle Coccinella septempunctata. researchgate.netresearchgate.net

Table 1: Attraction of Natural Enemies to (Z)-3-Hexenyl Acetate

| Natural Enemy Species | Attracted By | Plant/Context |

| Trichogramma pretiosum (Parasitoid Wasp) | (Z)-3-Hexenyl acetate from damaged corn plants | Corn (Zea mays) |

| Aphidius colemani (Parasitoid Wasp) | Volatile blend with predominant (Z)-3-hexenyl acetate | Arabidopsis |

| Phytoseiulus persimilis (Predatory Mite) | Volatiles including (Z)-3-hexenyl acetate from infested plants | Lotus japonica |

| Orius tristicolor (Predatory Bug) | Synthetic (Z)-3-hexenyl acetate | Field traps |

| Deraeocoris brevis (Predatory Bug) | Synthetic (Z)-3-hexenyl acetate | Field traps |

| Coccinella septempunctata (Ladybird Beetle) | Synthetic (Z)-3-hexenyl acetate | Field traps in cotton fields |

| Erigonidium graminicolum (Spider) | Synthetic (Z)-3-hexenyl acetate | Field traps in cotton fields |

| Orius similis (Predatory Bug) | Synthetic (Z)-3-hexenyl acetate | Field traps in cotton fields |

This compound also plays a crucial role in guiding female insects to suitable locations for laying their eggs. The presence or absence and the concentration of this compound can significantly influence host plant selection and oviposition decisions.

For the fall armyworm, Spodoptera frugiperda, (Z)-3-hexenyl-acetate is a key volatile that mediates its preference for maize over rice for oviposition. researchgate.net This compound was found to be specifically present in the volatiles of maize and played a critical role in attracting females and stimulating them to lay eggs. researchgate.net In another study, the wheat midge, Sitodiplosis mosellana, was found to be attracted to the higher amounts of (Z)-3-hexenyl acetate emitted by wheat in the pre-anthesis stage, influencing its oviposition preference. researchgate.net Conversely, some studies suggest that certain VOCs, including cis-3-hexenyl acetate, can influence the oviposition behavior of the cabbage root fly, Delia radicum. academie-sciences.fr

While this compound can be an attractant for some insects, it can act as a repellent for others, demonstrating its multifaceted role in plant defense. For instance, cotton plants that emit a volatile blend including (Z)-3-hexenyl acetate have been reported to repel the cotton aphid, Aphis gossypii. mdpi.com Furthermore, the volatiles induced by the feeding of Utetheisa ornatrix caterpillars on Crotalaria nitens leaves, which include cis-hex-3-enyl acetate, were found to repel conspecific female moths. nih.gov

The influence of this compound extends to the modulation of insect responses to their own pheromones. Plant volatiles can act synergistically with insect-produced pheromones to enhance attraction and other behaviors. researchgate.net For example, in the diamondback moth, Plutella xylostella, the addition of green leaf volatiles, including (Z)-3-hexenyl acetate, to synthetic sex pheromones significantly enhanced the capture of males in traps. science.gov However, in some cases, plant volatiles can have an inhibitory effect. For Spodoptera littoralis, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a key cotton volatile, suppressed responses to both the main sex pheromone component and the host plant attractant (Z)-3-hexenyl acetate. nih.gov

Mechanisms of Plant-Plant Communication and Defense Priming

Beyond mediating interactions with insects, this compound is a key signaling molecule in plant-plant communication. mdpi.comnih.gov When a plant is damaged, the released volatiles can be perceived by neighboring, undamaged plants. nih.gov This "eavesdropping" allows the receiving plants to prepare for a potential future attack, a phenomenon known as defense priming. elifesciences.orgnih.gov

(Z)-3-hexenyl acetate has been identified as one of the individual HIPVs capable of inducing or priming defenses in undamaged plants. nih.gov For example, Lima bean plants exposed to volatiles from herbivore-damaged neighbors, or even just to synthetic (Z)-3-hexenyl acetate, showed an increased secretion of extrafloral nectar (EFN), which is an indirect defense mechanism that attracts ants and other predators. capes.gov.br Similarly, maize seedlings exposed to green leaf volatiles, including (Z)-3-hexenyl acetate, exhibit enhanced defense responses against subsequent herbivore attacks, marked by increased jasmonic acid (JA) biosynthesis and the release of their own defensive volatiles. researchgate.net This priming effect allows for a faster and stronger defense response when the plant is eventually attacked. elifesciences.org

Induction of Defense Responses in Neighboring Plants

When a plant is damaged, it releases a plume of volatile organic compounds, including this compound. mdpi.com Neighboring plants can perceive these airborne signals, which triggers a state of readiness or "priming" of their own defense systems. researchgate.netnih.gov This priming allows the receiving plant to mount a faster and more robust defense response when it is subsequently attacked. nih.gov For instance, exposure to this compound can lead to a more significant production of defense-related hormones like jasmonic acid upon herbivore attack. nih.gov This plant-to-plant communication and subsequent defense priming is a critical ecological strategy for mitigating threats. researchgate.net

Activation of Plant Immune-Defense Pathways (e.g., Jasmonic Acid Pathway)

This compound is a known activator of plant immune-defense pathways, most notably the jasmonic acid (JA) signaling pathway. mdpi.comfrontiersin.org The JA pathway is a primary signaling cascade that regulates a wide array of defense responses against herbivores and certain pathogens. nih.gov Upon perception of this compound, plants can exhibit an upregulation of genes involved in JA biosynthesis and signaling. nih.govfrontiersin.org For example, studies on maize have shown that exposure to this compound leads to a rapid increase in JA levels. nih.gov This activation of the JA pathway can result in the production of various defense compounds, such as proteinase inhibitors and other anti-herbivore toxins. frontiersin.org Research has also indicated that this compound can influence the salicylic (B10762653) acid (SA) pathway, another crucial defense signaling route, suggesting a complex interplay between different defense networks. nih.govfrontiersin.org

Signaling in Intraspecific and Interspecific Plant Interactions

The release of this compound facilitates communication not only between individuals of the same species (intraspecific) but also between different plant species (interspecific). mdpi.comresearchgate.net This chemical signaling allows for a community-level response to herbivore threats. A plant under attack can effectively "warn" its neighbors, regardless of their species, prompting them to heighten their defensive state. researchgate.net The perception of this compound by a neighboring plant can lead to transcriptional changes that prepare it for an impending attack. thefrostlab.com For example, lima bean plants exposed to synthetic this compound in a common garden experiment showed reduced levels of natural herbivory. thefrostlab.com This demonstrates the ecological significance of this volatile compound in mediating protective responses across a plant community.

Interactions with Microbial Communities

The influence of this compound extends beyond plant-plant and plant-insect interactions to the microbial communities associated with plants.

Allomonal Functions in Plant-Associated Microbial Symbioses

This compound can function as an allomone, a chemical substance that benefits the producer by affecting the behavior of a receiving organism of another species. In the context of microbial symbioses, these volatile compounds can influence the composition and behavior of the plant's microbiome. While direct evidence for this compound's role in structuring symbiotic microbial communities is an emerging area of research, the broader class of green leaf volatiles is known to have antimicrobial properties which could selectively inhibit certain microbes, thereby shaping the symbiotic relationships. researchgate.net

Role in Plant Resistance to Fungal Pathogens

This compound has been shown to play a role in a plant's resistance to fungal pathogens. nih.govnih.gov Exposure to this volatile can prime a plant's defenses, leading to a more effective response against fungal infections. nih.gov For instance, wheat seedlings pre-exposed to this compound exhibited enhanced resistance against the fungal pathogen Fusarium graminearum. nih.gov This enhanced resistance was associated with a boost in jasmonate-dependent defenses during the later stages of infection. nih.gov Furthermore, the compound can have direct toxic effects on some fungi and bacteria. researchgate.net Research on wheat has also revealed that exposure to this compound induces the production of reactive oxygen species and leads to glycosylation events, both of which are involved in plant defense against pathogens. nih.gov

Research Findings on this compound Interactions

| Organism | Interaction Type | Observed Effect of this compound | Key Findings |

|---|---|---|---|

| Neighboring Plants (General) | Plant-Plant Communication | Induction of defense priming. | Receiver plants mount a faster and stronger defense response upon attack. researchgate.netnih.gov |

| Maize (Zea mays) | Plant-Defense Activation | Rapid increase in jasmonic acid (JA) levels. | Demonstrates direct activation of the JA defense pathway. nih.gov |

| Lima Bean (Phaseolus lunatus) | Interspecific Signaling | Reduced natural herbivory. | Exposure to synthetic this compound enhanced plant defense in a field setting. thefrostlab.com |

| Wheat (Triticum aestivum) | Plant-Pathogen Interaction | Enhanced resistance to Fusarium graminearum. | Priming with this compound boosted JA-dependent defenses. nih.gov |

| Arabidopsis (Arabidopsis thaliana) | Metabolism | Rapid uptake and conversion to (Z)-3-hexenol. | The carboxylesterase AtCXE12 is involved in this conversion, which may be a key step in signaling. nih.govoup.com |

| Sweet Pepper (Capsicum annuum) | Plant-Defense Activation | Upregulation of JA and SA signaling pathways. | Exposure to various herbivore-induced volatiles, including this compound, activates defense genes. frontiersin.org |

Advanced Synthetic Methodologies for Hex 1 Enyl Acetate and Its Isomers

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis has emerged as a powerful and green alternative to traditional chemical methods for producing hex-1-enyl acetate (B1210297). This approach leverages the high selectivity and efficiency of enzymes, particularly lipases, to catalyze esterification and transesterification reactions under mild conditions.

Lipases are widely employed for the synthesis of flavor esters like cis-3-hexen-1-yl acetate. researchgate.net These enzymes can catalyze the direct esterification of a corresponding alcohol with an acid or, more commonly, a transesterification reaction. In transesterification, an existing ester (the acyl donor) reacts with an alcohol to form a new ester and a new alcohol. This method is often preferred as it can avoid the production of water, which can hinder reaction equilibrium in direct esterification. researchgate.net

A notable example is the use of Novozym 435, an immobilized lipase (B570770) from Candida antarctica, which has demonstrated high yields (over 90%) in the synthesis of cis-3-hexen-1-yl acetate through transesterification. researchgate.net The choice of the acyl donor is critical; vinyl acetate is often used, and research has also explored alternatives like ethylene (B1197577) glycol diacetate (EGDA). nih.gov The enzymatic approach offers high reactivity and selectivity, making it a viable green alternative to chemical catalysis. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |

| Novozym 435 | Transesterification | cis-3-Hexen-1-ol (B126655), Triacetin (B1683017) | cis-3-Hexen-1-yl acetate | >90% | researchgate.net |

| Lipozyme 435 | Acetylation | (Z)-hex-3-en-1-ol, Ethylene glycol diacetate | (Z)-hex-3-en-1-yl acetate | 70% | nih.gov |

| Crude Rape Seedling Lipase | Transesterification | (Z)-3-hexen-1-ol, Vinyl acetate | (Z)-3-hexen-1-yl acetate | 80% | researchgate.net |

Optimizing reaction conditions is crucial for maximizing the efficiency of lipase-catalyzed synthesis. Key parameters include the choice of enzyme formulation, the use of solvent-free media, and the selection of the acetylating agent.

Immobilized enzymes, such as Novozym 435, are often preferred as they can be easily recovered and reused, enhancing the economic feasibility of the process. researchgate.netlookchem.com The use of solvent-free systems, where one of the reactants also acts as the solvent, is a particularly green and economical approach for scaling up production. researchgate.net

The selection of the acetylating agent also significantly impacts conversion rates. While acetic anhydride (B1165640) or excess acetic acid with a strong acid catalyst are used in traditional chemical synthesis, enzymatic methods utilize milder acetylating agents. lookchem.comscentree.co Studies have shown that ethylene glycol diacetate (EGDA) can be an effective substitute for glycerol (B35011) triacetate (GTA) in lipase-mediated acetylation, offering high reactivity and selectivity. nih.gov The molar ratio of the acetylating agent to the alcohol is another critical factor, with optimized ratios leading to high conversions without the need for a large excess of the acyl donor. researchgate.net For instance, a triacetin to cis-3-hexen-1-ol molar ratio of 1 can be sufficient to achieve a conversion of over 90%. researchgate.net

Further optimization can involve adjusting temperature and pH. For example, in the enantioselective hydrolysis of a racemic acetate, temperature and the presence of a cosolvent like hexane (B92381) were optimized to achieve high enantiomeric excess and conversion. scirp.orgscirp.org

| Parameter | Condition | Effect on Synthesis | Reference |

| Enzyme Formulation | Immobilized Lipase (e.g., Novozym 435) | High stability and reusability | researchgate.netlookchem.com |

| Reaction Medium | Solvent-Free System | Increased economic feasibility for scale-up, greener process | researchgate.net |

| Acetylating Agent | Ethylene Glycol Diacetate (EGDA) | High reactivity and selectivity, green alternative to GTA | nih.gov |

| Molar Ratio | Optimized (e.g., 1:1 triacetin to alcohol) | High conversion without large excess of acyl donor | researchgate.net |

| Temperature | Optimized (e.g., 25°C for some hydrolyses) | Balances reaction rate and enzyme stability/selectivity | scirp.orgscirp.org |

| pH | Optimized | Can positively affect optical purity | almacgroup.com |

| Co-solvent | Hexane | Can improve conversion and enantiomeric excess in certain reactions | scirp.orgscirp.org |

The principles of green chemistry are central to the development of modern synthetic methods for hex-1-enyl acetate. Biocatalysis itself is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and the use of renewable resources. researchgate.netnih.gov

Stereoselective and Asymmetric Synthesis Strategies for this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial, as different isomers can possess distinct aromatic properties. scentree.co Asymmetric synthesis strategies are employed to produce enantiomerically enriched or pure isomers.

Chemoenzymatic methods are particularly well-suited for stereoselective synthesis. Lipases can exhibit high enantioselectivity in the hydrolysis of racemic acetates or in the acylation of racemic alcohols, a process known as kinetic resolution. scirp.orgscirp.org For example, the enantioselective hydrolysis of racemic 1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate using Candida parapsilosis yielded the corresponding (R)-alcohol with high enantiomeric excess. scirp.orgscirp.org This optically pure alcohol can then serve as a chiral building block for further synthesis. scirp.orgscirp.org

Beyond enzymatic methods, asymmetric chemical catalysis offers powerful tools for stereoselective synthesis. Techniques such as asymmetric allylation of aldehydes are used to introduce stereogenic centers. mdpi.comnih.gov The use of chiral catalysts and reagents, for instance, in the allylation of imines with chiral borane (B79455) reagents, allows for the preparation of key chiral intermediates. rsc.org

Novel Chemical Synthesis Routes and Methodological Advancements

While chemoenzymatic methods offer significant advantages, research continues into novel and improved chemical synthesis routes for this compound and related compounds. Traditional synthesis often involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride, typically in the presence of an acid catalyst like sulfuric acid. ontosight.ailookchem.com

More advanced methodologies focus on improving efficiency, selectivity, and sustainability. For example, tandem reactions, where multiple bond-forming events occur in a single pot, offer a streamlined approach. One such strategy involves the deacetylation of enynyl acetates to form reactive allenyl ketones, which can then undergo further transformations. jst.go.jp

The Horner-Wadsworth-Emmons reaction is another powerful tool used in the synthesis of unsaturated esters, providing a route to precursors of this compound. acs.org Additionally, developments in catalysis, such as the use of ruthenium catalysts for the isomerization of ω-alkenylboronates, offer stereoselective pathways to vinylboronates which can be further functionalized. rsc.org Aldol condensation reactions are also fundamental in creating carbon-carbon bonds necessary for building the backbones of these molecules. sigmaaldrich.com

Utility of this compound as a Chiral Building Block in Complex Chemical Synthesis

Optically active this compound and its derivatives are not only valuable for their sensory properties but also serve as important chiral building blocks in the synthesis of more complex molecules. The enantiomerically enriched alcohols obtained from the stereoselective hydrolysis of this compound isomers can be used as starting materials for the synthesis of other chiral compounds. scirp.orgscirp.org

For instance, an enantiomerically enriched bicyclic alcohol was synthesized from an optically pure allylic alcohol that was, in turn, derived from the enzymatic resolution of the corresponding acetate. scirp.org This demonstrates how the chirality established in a simple molecule like this compound can be transferred to a more complex target. The pinene scaffold, another important chiral building block in natural product synthesis, highlights the broad utility of such chiral synthons in asymmetric synthesis. rsc.org The ability to use these relatively simple, enantiomerically pure compounds as starting materials is a key strategy in the total synthesis of complex natural products. oup.com

Analytical and Spectroscopic Characterization in Hex 1 Enyl Acetate Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

The quantitative aspect of GC-MS allows researchers to determine the concentration of hex-1-enyl acetate (B1210297), which can be crucial in understanding its biological role or its contribution to flavor. For example, studies on guava nectar have used GC-MS to quantify the decrease in (Z)-hex-3-enyl acetate concentrations after thermal processing and during storage. scielo.br

Headspace Collection and Extraction Techniques (e.g., Solid-Phase Microextraction - SPME)

To analyze volatile compounds like hex-1-enyl acetate, they must first be collected from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose. nih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then introduced into the GC injector for analysis.

HS-SPME has been successfully applied to the analysis of this compound in a variety of matrices, including:

Plants: In sugar maple leaves, HS-SPME-GC-MS was used to analyze the volatilome, revealing (Z)-hex-3-enyl acetate as a key component. nih.gov

Fruits and Vegetables: This technique is frequently used to analyze the aroma profiles of fruits like peaches and apples. semanticscholar.orgmdpi.com

Olive Oil: The volatile composition of olive oils, which can include hexenyl acetate isomers, has been characterized using HS-SPME. researchgate.netuliege.be

The efficiency of SPME can be influenced by factors such as the fiber coating, extraction time, and temperature. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-spectrum volatile analysis. researchgate.netuliege.be Furthermore, innovations like vacuum-assisted headspace SPME (VAC-HS-SPME) have been shown to enhance the extraction of semi-volatile compounds. uliege.be

Retention Index Data and Chromatographic Separations for Isomers

In gas chromatography, the retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkane standards. It helps in the identification of compounds by comparing experimental RI values with those from databases. The separation and identification of this compound isomers, such as (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate, rely heavily on their chromatographic behavior on different GC columns.

The choice of the GC column's stationary phase is critical for separating these isomers. Non-polar columns, such as those with a 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5MS), and polar columns, like those with a polyethylene (B3416737) glycol phase (e.g., Carbowax), will exhibit different selectivities towards the isomers, resulting in different elution orders and RI values. vulcanchem.comnist.govnist.gov

| Isomer | CAS Number | Common Column Type | Reported Retention Index |

| (Z)-3-Hexenyl acetate | 3681-71-8 | Non-polar (e.g., DB-5) | 982 - 1009 nist.gov |

| Polar (e.g., Carbowax) | 1310 - 1346 nist.gov | ||

| (E)-2-Hexenyl acetate | 2497-18-9 | Polar (e.g., Carbowax 20M) | 1359 nist.gov |

This table provides a summary of reported retention indices for common isomers of hexenyl acetate on different types of GC columns. The actual retention index can vary based on the specific column, temperature program, and other chromatographic conditions.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

While GC-MS is excellent for routine identification, definitive structural elucidation often requires more advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound and its isomers. rsc.orgwiley-vch.de

¹H NMR spectra show distinct signals for the vinyl protons (in the δ 5.5-6.5 ppm region), the methyl protons of the acetate group (around δ 2.0 ppm), and the protons of the methylene (B1212753) groups in the hexenyl chain. vulcanchem.com

¹³C NMR spectra would reveal the ester carbonyl carbon (around δ 170 ppm), the vinyl carbons (in the δ 120-140 ppm region), and the aliphatic carbons of the chain. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of a molecule. rsc.orgbeilstein-journals.org This is particularly useful for confirming the molecular formula of this compound (C₈H₁₄O₂) and distinguishing it from other compounds with the same nominal mass. beilstein-journals.org

Electrophysiological Detection in Biosensory Studies

In the field of chemical ecology, understanding how insects detect and respond to volatile compounds like this compound is crucial. Electrophysiological techniques are employed to measure the olfactory responses of insects to specific odorants.

Electroantennogram (EAG) and Single Sensillum Recording (SSR) for Insect Olfactory Responses

Single Sensillum Recording (SSR) offers a more refined level of analysis by measuring the firing rate of individual olfactory sensory neurons (OSNs) housed within a single sensillum (a sensory hair on the antenna). scienceopen.combiorxiv.orgnih.gov This technique allows researchers to identify which specific neurons are tuned to this compound and to characterize their response profiles in detail. researchgate.netoup.com SSR studies have been instrumental in deorphanizing odorant receptors and understanding the neural basis of odor coding in insects. scienceopen.comoup.com For example, SSR has been used to identify OSNs in the moth Eriocrania semipurpurella that respond to (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate. oup.com

Chemometric Approaches in Volatile Compound Profiling

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometrics is often applied to large datasets of volatile profiles obtained from GC-MS analysis. mdpi.comresearchgate.net

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to:

Identify patterns and relationships in complex volatile data.

Discriminate between samples based on their volatile profiles (e.g., different plant varieties, geographic origins, or treatments). mdpi.comresearchgate.net

Identify key volatile compounds , including this compound isomers, that contribute most to the observed differences between sample groups. mdpi.com

For instance, in a study on peaches from different cultivation regions, chemometric analysis of GC-MS data, combined with odor activity values (OAV), helped to identify [(Z)-hex-3-enyl] acetate as one of the critical aroma compounds for distinguishing between the origins. mdpi.comresearchgate.net

Principal Component Analysis (PCA) and Discriminant Analysis in Differentiating Chemical Blends

In the analysis of complex chemical mixtures, such as those found in food aromas, essential oils, and plant emissions, identifying the contribution of individual compounds like this compound can be challenging. Chemometric techniques, particularly Principal Component Analysis (PCA) and various forms of Discriminant Analysis (DA), are powerful statistical tools used to simplify and interpret this complex data, enabling the differentiation of chemical blends based on their volatile organic compound (VOC) profiles. fmach.itresearchgate.net

Principal Component Analysis (PCA)

PCA is an unsupervised statistical method that reduces the dimensionality of large datasets while retaining most of the original variance. fmach.it In the context of chemical analysis, data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can generate a profile of dozens or hundreds of VOCs for each sample. PCA transforms this data into a smaller set of new variables called Principal Components (PCs). sensigent.com By plotting the first few PCs (e.g., PC1 vs. PC2), which capture the majority of the data's variability, a visual representation of the relationships between samples can be created. sensigent.comresearchgate.net Samples with similar chemical compositions cluster together, while those with different profiles are separated in the plot. nih.gov

Research on volatile emissions from maize plants, for instance, used PCA to visualize how the volatile profiles, including compounds like (Z)-3-Hexenyl acetate, differed between uninfested plants and those infested by caterpillars. researchgate.net The PCA plot clearly separated the sample groups, indicating a distinct shift in the chemical blend upon infestation. Similarly, PCA has been applied to differentiate between the aromas of various bee pollen types and apple varieties grown at different altitudes, where hexenyl acetate isomers contribute to the clustering. nih.govsemanticscholar.org

A study on peaches from different cultivation regions in China utilized PCA to explore variations in their volatile profiles. The analysis revealed distinct clustering of peaches based on their origin, driven by differences in the concentrations of key aroma compounds. mdpi.com (Z)-hex-3-enyl acetate was identified as one of the primary aroma-active compounds contributing to this differentiation. mdpi.com

Table 1: Example of Volatile Compounds in Peach Samples from Different Origins Used for PCA and OPLS-DA

| Compound | Odor Description | Average Concentration in BJ (µg/kg) | Average Concentration in SD (µg/kg) | Average Concentration in HB (µg/kg) |

|---|---|---|---|---|

| (Z)-hex-3-enyl acetate | Green, Grassy | 1750.45 | 101.21 | 148.65 |

| Hexyl acetate | Fruity | 1689.54 | 1895.67 | 1954.23 |

| (E)-hex-2-enal | Green, Leafy | 14.56 | 1587.32 | 10.34 |

| Benzaldehyde | Almond | 2103.45 | 1876.98 | 2011.76 |

| Methyl acetate | Sweet, Fruity | 89.76 | 102.43 | 95.11 |

| Nonan-1-ol | Waxy, Floral | 78.43 | 91.22 | 85.67 |

Data adapted from a study on peach flavoromics, illustrating the variation in key volatile compounds, including (Z)-hex-3-enyl acetate, across different regions (BJ: Beijing, SD: Shandong, HB: Hebei). mdpi.com Such data forms the basis for PCA and DA, which can visually separate the groups.

Discriminant Analysis (DA)

Unlike the unsupervised PCA, Discriminant Analysis (DA) and its variants, such as Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are supervised methods. nih.govmdpi.com This means they are used when the samples belong to predefined classes (e.g., geographical origin, vintage, authenticity). researchgate.netbme.hu The goal of DA is to build a model that maximizes the separation between these predefined groups and to identify the specific variables (VOCs) that are most important for this discrimination. mdpi.comnih.gov

In a study to discriminate authentic Harumanis mangoes from other varieties, chemometric techniques including DA were employed. researchgate.net The analysis successfully identified the grouping tendencies of the mango samples based on their VOC profiles, enabling the identification of compounds responsible for the discrimination. researchgate.net OPLS-DA is particularly effective at isolating variables that contribute to the separation between groups, often visualized using an "S-plot" or by ranking compounds by their Variable Importance in Projection (VIP) score. mdpi.comnih.gov A VIP score greater than 1 is generally considered significant. mdpi.com

Table 2: Key Discriminating Volatile Compounds Identified by OPLS-DA for Differentiating Peach Origins

| Compound | VIP Score | Fold Change (BJ vs. SD) | Significance (p-value) | Role in Discrimination |

|---|---|---|---|---|

| (Z)-hex-3-enyl acetate | > 1 | High in BJ | < 0.05 | Key marker for BJ origin |

| (E)-hex-2-enal | > 1 | High in SD | < 0.05 | Key marker for SD origin |

| Benzaldehyde | > 1 | Relatively stable | > 0.05 | Contributes to overall aroma but less to discrimination |

| Methyl acetate | > 1 | Slightly higher in SD | < 0.05 | Contributes to discrimination |

| 5-ethyloxolan-2-one | > 1 | Variable | < 0.05 | Contributes to discrimination |

This table represents findings from a study where OPLS-DA was used to identify critical aroma compounds for differentiating peaches from three origins. Compounds with a VIP score > 1 are considered important for the model. mdpi.com (Z)-hex-3-enyl acetate was found to be a key chemical marker. mdpi.com

Mechanistic Studies of Biological Interactions and Chemoreception

Molecular Mechanisms of Plant Defense Priming by Hex-1-enyl Acetate (B1210297)

Hex-1-enyl acetate, a green leaf volatile (GLV), plays a significant role in preparing plants for future attacks from herbivores and pathogens. This process, known as defense priming, allows for a more rapid and robust defense response upon subsequent stress. The molecular mechanisms underlying this priming effect involve intricate signaling cascades and the regulation of defense-related genes.

When plants are exposed to this compound, it triggers a state of readiness without launching a full-scale defense. This priming is associated with the activation of the jasmonic acid (JA) signaling pathway, a crucial hormonal pathway in plant defense against herbivores and certain pathogens. nih.gov Studies on hybrid poplar saplings exposed to cis-3-hexenyl acetate (z3HAC) showed higher concentrations of jasmonic acid and its precursor, linolenic acid, following gypsy moth feeding compared to control plants. nih.gov This indicates that z3HAC primes the plant to produce higher levels of these defense compounds when attacked.

Furthermore, this compound primes the transcription of genes involved in oxylipin signaling and direct defense mechanisms. nih.gov Microarray analysis has revealed that exposure to z3HAC leads to the priming of transcripts for genes that mediate these pathways. nih.govthefrostlab.com This widespread priming response suggests a significant adaptive advantage for plants in detecting z3HAC as a signal of potential damage. nih.gov

In wheat, pre-exposure to (Z)-3-hexenyl acetate (Z-3-HAC) has been shown to prime the plant for enhanced defense against the fungal pathogen Fusarium graminearum. nih.gov This priming effect is linked to enhanced JA-dependent defenses during the later stages of infection. nih.gov The expression of genes related to both salicylic (B10762653) acid (SA) and JA biosynthesis is modulated by Z-3-HAC, highlighting the complex interplay of hormonal signaling in primed defense responses. nih.gov

The perception of GLVs like this compound appears to co-opt proteins that are also involved in damage-associated molecular pattern (DAMP) signaling. researchgate.net Research on tomato seedlings and cell cultures has shown that GLVs induce rapid changes in the phosphorylation status of numerous proteins, many of which are key components of DAMP signaling pathways, including pattern recognition receptors and MAP kinase (MAPK) cascade components. researchgate.net

Table 1: Key Molecular Events in Plant Defense Priming by this compound

| Molecular Event | Plant Species Studied | Observed Effect |

| Increased Jasmonic Acid (JA) and Linolenic Acid | Hybrid Poplar | Higher concentrations following herbivory in primed plants. nih.gov |

| Priming of Oxylipin Signaling Genes | Hybrid Poplar | Enhanced transcript levels of genes mediating oxylipin signaling. nih.govthefrostlab.com |

| Enhanced JA-dependent Defenses | Wheat | Increased resistance to Fusarium graminearum infection. nih.gov |

| Modulation of SA and JA Biosynthesis Genes | Wheat | Altered expression profiles of key hormone biosynthesis genes. nih.gov |

| Phosphorylation of DAMP Signaling Proteins | Tomato | Rapid changes in the phosphorylation of proteins involved in damage signaling. researchgate.net |

Elucidation of Insect Olfactory Receptor Systems

Insects rely on a highly sensitive and specific olfactory system to detect volatile compounds in their environment, including those emitted by plants like this compound. This detection is crucial for behaviors such as host plant location, oviposition, and avoiding predation. The insect olfactory system is comprised of several key protein families that work in concert to recognize and transduce chemical signals.

The initial step in odorant detection involves the binding of volatile molecules to specialized proteins within the sensillum lymph, the fluid surrounding the dendrites of olfactory sensory neurons (OSNs). These proteins are essential for solubilizing hydrophobic odorants and transporting them to the olfactory receptors.

Odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) are two families of small, soluble proteins that are abundant in the sensillum lymph and play a critical role in the initial recognition of odorants. nih.govresearchgate.net They are thought to act as carriers, binding to hydrophobic molecules like this compound and transporting them to the olfactory receptors located on the dendritic membrane of OSNs. researchgate.netnih.gov

The binding of odorants to OBPs and CSPs is a crucial step in the olfactory signaling cascade. In the Asian citrus psyllid, Diaphorina citri, several OBPs and CSPs have been identified that are predominantly expressed in the antennae, suggesting their involvement in olfactory perception. nih.gov Competitive fluorescence binding assays have shown that specific OBPs and CSPs can bind to various host plant volatiles, including terpenoids. nih.gov While direct binding studies with this compound for every insect species are not exhaustively available, the general mechanism of OBP and CSP function points to their essential role in recognizing such green leaf volatiles.

The interaction between the odorant and the binding protein is a dynamic process. After delivering the odorant to the receptor, OBPs may also be involved in the deactivation of the signal by removing the odorant from the receptor environment, preventing continuous stimulation of the neuron. nih.gov

The specificity of an insect's response to a particular odorant is determined by the interaction between the odorant molecule and the olfactory receptor. The structure of the odorant molecule is critical for this interaction, and even small changes in the chemical structure can significantly alter the binding affinity and the subsequent neuronal response. This is the basis of structure-activity relationships (SAR) in olfaction.

While detailed SAR studies specifically for this compound binding to a wide range of insect receptors are an ongoing area of research, general principles of odorant-receptor interactions can be applied. The length of the carbon chain, the position and geometry of the double bond, and the nature of the functional group (in this case, the acetate group) are all likely to be important determinants of binding affinity.

Olfactory receptors are broadly classified as "specialists," which are narrowly tuned to a single or a few specific compounds (often pheromones), and "generalists," which respond to a wider range of odorants. frontiersin.org Receptors that detect green leaf volatiles like this compound are typically considered generalists. However, even these generalist receptors exhibit preferential binding to certain molecular structures.

The binding of an odorant to a receptor is thought to occur at a specific binding pocket within the receptor protein. The shape, size, and chemical properties of this pocket determine which ligands can bind effectively. For this compound, the six-carbon chain, the double bond at the first position, and the acetate ester group would all need to be accommodated within the binding site of its corresponding receptor.

Cellular and Subcellular Responses to this compound Exposure in Biological Systems

Exposure to this compound can elicit a range of responses at the cellular and subcellular levels in both plants and insects.

In plants, the perception of this compound initiates a signaling cascade that leads to downstream cellular changes. As mentioned previously, this includes the rapid phosphorylation of proteins involved in defense signaling. researchgate.net This phosphorylation can alter the activity of enzymes, transcription factors, and other proteins, leading to a reprogramming of cellular metabolism towards a defense-ready state. At a subcellular level, these signaling events are often localized to specific compartments, such as the plasma membrane where receptor-like kinases perceive external signals, and the nucleus where changes in gene expression are initiated.

In insects, the binding of this compound to an olfactory receptor on the dendrite of an OSN triggers the opening of an ion channel, leading to a change in the membrane potential of the neuron. This depolarization, if it reaches a certain threshold, will generate an action potential that is transmitted to the brain. The subcellular localization of olfactory receptors and associated signaling components to the ciliary membrane of the OSN is critical for this rapid transduction of the chemical signal into an electrical one.

Gene Expression Profiling in Response to this compound Signaling

The perception of this compound leads to significant changes in gene expression in both plants and insects, reflecting a reprogramming of the organism's physiology to respond to the chemical cue.

In plants, exposure to this compound primes the expression of a wide array of defense-related genes. Microarray analysis of hybrid poplar leaves exposed to z3HAC revealed the priming of transcripts for genes that mediate oxylipin signaling and direct defenses. nih.govthefrostlab.com This means that upon a subsequent herbivore attack, these genes are transcribed more quickly and to a higher level than in unprimed plants. Similarly, in wheat, priming with Z-3-HAC alters the expression of genes involved in the biosynthesis of the defense hormones salicylic acid and jasmonic acid. nih.gov In Arabidopsis thaliana, the emission of (Z)-3-hexen-1-yl acetate upon mechanical damage is correlated with an increase in the transcript levels of the CHAT gene, which encodes the enzyme responsible for its synthesis. nih.gov

Table 2: Examples of Genes with Altered Expression in Response to this compound Signaling in Plants

| Gene/Gene Category | Organism | Direction of Change | Biological Process |

| Oxylipin Signaling Genes | Hybrid Poplar | Primed for Upregulation | Plant Defense |

| Direct Defense Genes | Hybrid Poplar | Primed for Upregulation | Plant Defense |

| Salicylic Acid Biosynthesis Genes | Wheat | Modulated | Plant Defense Hormones |

| Jasmonic Acid Biosynthesis Genes | Wheat | Modulated | Plant Defense Hormones |

| CHAT (acetyl CoA:(Z)-3-hexen-1-ol acetyltransferase) | Arabidopsis thaliana | Upregulated | Volatile Synthesis |

In insects, while direct gene expression profiling in response to this compound is less documented in the provided search results, the detection of this compound as a host cue would be expected to lead to changes in the expression of genes involved in neuronal plasticity, metabolism, and potentially detoxification, as the insect prepares to feed or oviposit. The expression of genes encoding OBPs and CSPs themselves can be regulated by the insect's developmental stage and exposure to environmental odors, suggesting a dynamic regulation of the olfactory machinery. nih.gov

Environmental Fate and Atmospheric Chemical Pathways of Hex 1 Enyl Acetate

Atmospheric Reactivity with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)

The primary daytime degradation pathway for hex-1-enyl acetate (B1210297) in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. Additionally, in marine or coastal areas with elevated chlorine (Cl) atom concentrations, its reaction with Cl atoms can also be a significant removal process.

Kinetic studies on isomers of hex-1-enyl acetate reveal rapid reaction rates with both OH radicals and Cl atoms. For instance, the rate coefficient for the gas-phase reaction of (E)-2-hexenyl acetate with OH radicals has been determined to be (6.88 ± 1.41) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net Another isomer, cis-3-hexenyl acetate, has a reported OH reaction rate coefficient of (4.19 ± 0.38) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction of (E)-2-hexenyl acetate with Cl atoms is even faster, with a rate coefficient of (3.10 ± 1.13) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net

These rapid reaction rates suggest that the atmospheric lifetime of this compound is short, indicating that it will be removed from the atmosphere relatively close to its emission sources. The primary mechanism for these reactions is believed to be the addition of the OH radical or Cl atom to the carbon-carbon double bond within the hexenyl acetate molecule. researchgate.netnih.gov

Interactive Data Table: Reaction Rate Coefficients of Hexenyl Acetate Isomers

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| (E)-2-Hexenyl acetate | OH | (6.88 ± 1.41) x 10⁻¹¹ | 298 |

| cis-3-Hexenyl acetate | OH | (4.19 ± 0.38) x 10⁻¹¹ | 298 |

| (E)-2-Hexenyl acetate | Cl | (3.10 ± 1.13) x 10⁻¹⁰ | 298 |

Kinetic Studies of Atmospheric Degradation Processes

Kinetic studies are crucial for determining the atmospheric lifetimes of volatile organic compounds. The lifetime (τ) of a compound with respect to a specific oxidant can be calculated using the formula τ = 1 / (k[X]), where k is the reaction rate coefficient and [X] is the atmospheric concentration of the oxidant.

Based on the rate coefficients of its isomers, the atmospheric lifetime of this compound is expected to be on the order of a few hours. For example, using the rate coefficient for the reaction of (E)-2-hexenyl acetate with OH radicals and a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the calculated atmospheric lifetime is approximately 4 hours. The lifetime with respect to Cl atoms in regions with significant Cl concentrations (e.g., 1 x 10⁵ atoms cm⁻³) would be even shorter, on the order of minutes.

These short lifetimes indicate that this compound and its isomers are not persistent in the atmosphere and will not undergo long-range transport. Their atmospheric impact will be most significant on a local and regional scale. conicet.gov.ar

Formation of Secondary Atmospheric Constituents from this compound

The oxidation of this compound by OH radicals and Cl atoms leads to the formation of a variety of secondary atmospheric constituents, including other volatile organic compounds and secondary organic aerosols (SOA).

Product studies of the reaction of (E)-2-hexenyl acetate with OH radicals in the absence of nitrogen oxides (NOx) have identified butanal as a significant product. conicet.gov.ar The reaction with Cl atoms under similar conditions was found to produce formaldehyde. conicet.gov.ar The formation of these carbonyl compounds is a result of the decomposition of the alkoxy radicals formed after the initial OH or Cl addition to the double bond. researchgate.net

In the presence of NOx, the atmospheric degradation of this compound is expected to contribute to the formation of tropospheric ozone and other photooxidants. Furthermore, the oxidation products can undergo further reactions, potentially leading to the formation of secondary organic aerosol particles, which have implications for air quality and climate. conicet.gov.ar

Contribution of this compound to Biogenic Volatile Organic Compound (BVOC) Emissions and Atmospheric Chemistry

The rapid atmospheric reactions of this compound and its isomers influence local and regional atmospheric chemistry. By reacting with OH radicals, they can impact the oxidative capacity of the troposphere. Their degradation contributes to the formation of ozone and secondary organic aerosols, affecting air quality. The carbonyls formed as products of these reactions will also participate in further atmospheric oxidation processes. conicet.gov.ar

Future Research Directions and Unanswered Questions in Hex 1 Enyl Acetate Studies

Elucidating Novel Biosynthetic Genes and Enzymes

The primary biosynthetic pathway for GLVs, including hex-1-enyl acetate (B1210297), is generally understood, involving enzymes such as lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT) nih.govresearchgate.net. However, critical gaps in our knowledge persist, representing a significant frontier for future research.

A primary unanswered question is the identity of the specific lipase(s) that initiate the entire process by releasing fatty acids from galactolipids nih.gov. While the downstream pathway has been characterized, the initial gatekeeping step remains elusive. Identifying these lipases and their corresponding genes is crucial for a complete understanding of GLV regulation.

Furthermore, the metabolic grid of GLV conversion is more complex than previously thought. For instance, the hydrolysis of (Z)-3-hexenyl acetate back to (Z)-3-hexenol is a known process in plants, and recent studies have identified carboxylesterases (CXEs) as the enzymes responsible for this reaction in Arabidopsis nih.gov. This discovery suggests that other enzymes involved in GLV metabolism and conversion are yet to be identified frontiersin.org. Future research could focus on discovering novel enzymes, such as those that might mediate the conversion of GLV esters back into aldehydes, a process suggested by the accumulation of (Z)-3-hexenyl glycosides after exposure to (Z)-3-hexenyl acetate frontiersin.org. The exploration of non-seed plants, such as lycophytes, may also reveal independently evolved HPLs and other pathway enzymes, offering insights into the evolutionary diversification of GLV biosynthesis frontiersin.org.

Table 1: Known and Unknown Enzymes in the Green Leaf Volatile Pathway

| Reaction Step | Enzyme Class | Status | Future Research Focus |

| Fatty Acid Release | Lipase (B570770) | Largely Unknown nih.gov | Identification and characterization of specific lipases initiating the pathway. |

| Fatty Acid Oxygenation | 13-Lipoxygenase (LOX) | Known nih.govnih.gov | Understanding regulation and substrate specificity in different species. |

| Hydroperoxide Cleavage | Hydroperoxide Lyase (HPL) | Known nih.govnih.gov | Investigating evolutionary diversification and structure-function relationships frontiersin.org. |

| Aldehyde Reduction | Alcohol Dehydrogenase (ADH) | Known researchgate.net | Characterizing specific ADHs involved and their kinetic properties. |

| Alcohol Acylation | Alcohol Acyltransferase (AAT) / Acetyltransferase (CHAT) | Known frontiersin.org | Elucidating the full range of AATs and their substrate preferences. |

| Ester Hydrolysis | Carboxylesterase (CXE) | Recently Identified nih.gov | Discovering other esterases and understanding their regulatory roles. |

| Ester to Aldehyde Conversion | Unidentified Enzyme | Hypothesized frontiersin.org | Identification of the enzyme(s) responsible for this reverse reaction. |

Advanced Understanding of Hex-1-enyl Acetate as a Specific Inter-organismal Semiochemical

This compound and its related compounds are pivotal semiochemicals—chemicals that convey information between organisms. They are involved in attracting beneficial insects, deterring herbivores, and plant-to-plant communication mdpi.comresearchgate.net. Despite this knowledge, a nuanced understanding of their specificity and mechanisms of action is largely missing.

A significant unanswered question is how different organisms perceive and interpret the GLV blend. For example, while (Z)-3-hexenol is a known attractant for some parasitic wasps, the addition of an acetate group to form (Z)-3-hexenyl acetate can alter or nullify this attraction for certain species researchgate.netnih.gov. The molecular basis for this differentiation, likely involving specific olfactory receptors in insects, is a key area for future investigation nih.gov. Research is needed to identify these receptors and understand how the structural form of the GLV molecule dictates the behavioral response.

Furthermore, the context-dependency of these signals is poorly understood. The same compound can attract one insect while repelling another, and its effect can change when it is part of a complex volatile blend nih.gov. Future studies must move beyond single-compound assays to investigate how the entire volatile profile, including the specific ratio of different GLVs like hexenyl acetate, influences insect behavior and ecological interactions nih.gov. The role of GLVs in mediating interactions with non-insect organisms, such as microbes and fungi, also remains an underexplored research avenue pnas.org.

Development of Sustainable and Stereoselective Biocatalytic Synthesis Routes

Volatile esters like this compound are valuable as flavor and fragrance compounds thegoodscentscompany.comthegoodscentscompany.com. Traditional chemical synthesis often requires harsh conditions and may not be environmentally friendly researchgate.net. Biocatalysis, using enzymes or whole-cell systems, presents a "green" alternative that operates under mild conditions nih.govmdpi.com.